molecular formula C5H10O3 B185928 [4-(Hydroxymethyl)oxetan-2-yl]methanol CAS No. 186752-00-1

[4-(Hydroxymethyl)oxetan-2-yl]methanol

Cat. No.: B185928
CAS No.: 186752-00-1
M. Wt: 118.13 g/mol
InChI Key: KBALIXASWISNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Hydroxymethyl)oxetan-2-yl]methanol is a chemical compound with the molecular formula C5H10O3 It features an oxetane ring, which is a four-membered cyclic ether, and two hydroxymethyl groups attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)oxetan-2-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a diol precursor under acidic or basic conditions. For example, the reaction of 1,3-dihydroxy-2-propanol with a suitable acid catalyst can lead to the formation of the oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[4-(Hydroxymethyl)oxetan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(Hydroxymethyl)oxetan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable yet reactive intermediates makes it a valuable candidate for developing new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials .

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)oxetan-2-yl]methanol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways involved depend on the context of its application, such as drug design or material synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-oxetanemethanol
  • 3-Ethyl-3-oxetanemethanol
  • Oxetane-3-methanol
  • 3,3-Oxetanedimethanol

Uniqueness

Compared to similar compounds, [4-(Hydroxymethyl)oxetan-2-yl]methanol is unique due to its specific substitution pattern on the oxetane ring. This structural feature imparts distinct reactivity and stability, making it particularly useful in applications requiring precise control over chemical transformations .

Properties

IUPAC Name

[4-(hydroxymethyl)oxetan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-4-1-5(3-7)8-4/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBALIXASWISNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.